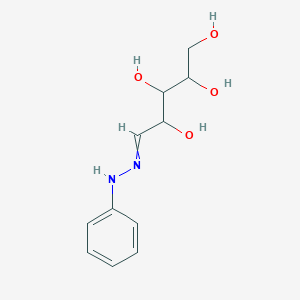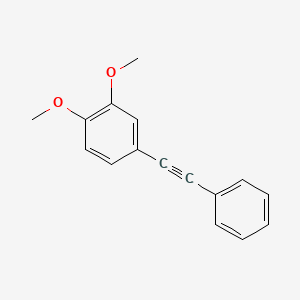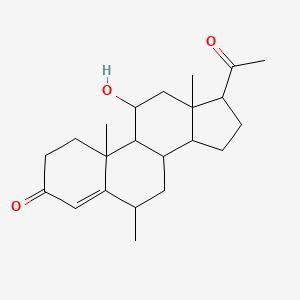
11-Hydroxy-6-methylpregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-6-methylpregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C22H32O3. It is a derivative of progesterone and is known for its biological and pharmacological activities. This compound is of interest in various fields, including medicinal chemistry and endocrinology, due to its structural similarity to other biologically active steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-6-methylpregn-4-ene-3,20-dione can be achieved through several synthetic routes. One common method involves the use of 16,17α-epoxypregn-4-ene-3,20-dione as a starting material. The epoxide ring is opened using hydrogen bromide, followed by catalytic hydrogenation to remove the bromine atom. The resulting compound is then acetylated at the 3-position and 17α-position to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
11-Hydroxy-6-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to form a ketone.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The hydroxyl group at the 11-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 11-Keto-6-methylpregn-4-ene-3,20-dione.
Reduction: 11-Hydroxy-6-methylpregn-4-ene-3,20-diol.
Substitution: 11-Chloro-6-methylpregn-4-ene-3,20-dione.
Applications De Recherche Scientifique
11-Hydroxy-6-methylpregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and anti-inflammatory treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-6-methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It binds to progesterone receptors, modulating the expression of target genes involved in various physiological processes. This compound can influence pathways related to inflammation, immune response, and reproductive health .
Comparaison Avec Des Composés Similaires
Similar Compounds
17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
Medroxyprogesterone acetate: A synthetic derivative used in hormone replacement therapy and contraceptives.
Megestrol acetate: Used in the treatment of breast cancer and as an appetite stimulant.
Uniqueness
11-Hydroxy-6-methylpregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct biological properties compared to other similar compounds. Its unique structure allows for specific interactions with steroid hormone receptors, making it valuable in both research and therapeutic applications .
Propriétés
IUPAC Name |
17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKSODFLBBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859758 |
Source


|
| Record name | 11-Hydroxy-6-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
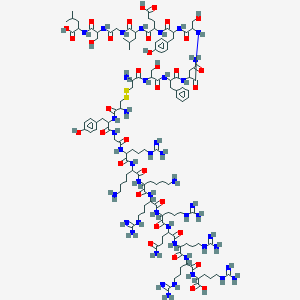
![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)

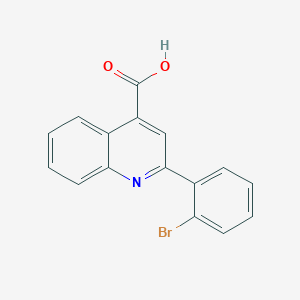
![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B13382501.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)
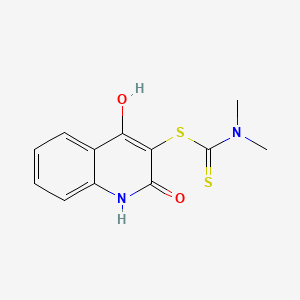

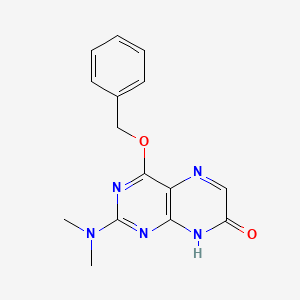
![3-tert-butyl-1-{[(1-heptyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382516.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)
![4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
